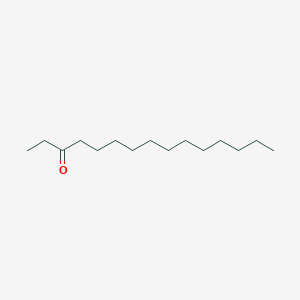
4,4-Dichloro-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloro-2-butenoic acid (DCBA) is an organic compound with the molecular formula C4H4Cl2O2. It is a colorless liquid that is soluble in water and commonly used in scientific research. DCBA is a versatile compound that has many applications in various fields, including agriculture, medicine, and environmental science.
Wirkmechanismus
4,4-Dichloro-2-butenoic acid works by inhibiting the activity of enzymes that are involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the regulation of the nervous system. 4,4-Dichloro-2-butenoic acid also inhibits the activity of other enzymes, such as carboxypeptidase A and B, which are involved in the breakdown of proteins.
Biochemische Und Physiologische Effekte
4,4-Dichloro-2-butenoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of the nervous system, which can lead to neurological effects such as seizures, tremors, and paralysis. 4,4-Dichloro-2-butenoic acid has also been shown to have effects on the cardiovascular system, including the inhibition of blood clotting and the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
4,4-Dichloro-2-butenoic acid has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of applications, including the study of biological systems and the synthesis of other organic compounds. However, 4,4-Dichloro-2-butenoic acid also has limitations, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures must be followed when working with 4,4-Dichloro-2-butenoic acid.
Zukünftige Richtungen
There are many future directions for the study of 4,4-Dichloro-2-butenoic acid. One area of research is the development of new herbicides based on 4,4-Dichloro-2-butenoic acid. Another area of research is the investigation of the mechanism of action of 4,4-Dichloro-2-butenoic acid and its effects on various enzymes and proteins. Additionally, there is potential for the use of 4,4-Dichloro-2-butenoic acid in the development of new drugs for the treatment of neurological and cardiovascular disorders.
Conclusion:
In conclusion, 4,4-Dichloro-2-butenoic acid is a versatile compound that has many scientific research applications. It is used in the study of biological systems, the synthesis of other organic compounds, and as a herbicide. 4,4-Dichloro-2-butenoic acid works by inhibiting the activity of enzymes involved in various biological processes, including the regulation of the nervous and cardiovascular systems. While 4,4-Dichloro-2-butenoic acid has several advantages for use in lab experiments, careful handling and disposal procedures must be followed due to its toxicity and potential for environmental contamination. There are many future directions for the study of 4,4-Dichloro-2-butenoic acid, including the development of new herbicides and drugs for the treatment of neurological and cardiovascular disorders.
Synthesemethoden
4,4-Dichloro-2-butenoic acid can be synthesized through a series of chemical reactions. The most common method involves the reaction of 2-chloroacryloyl chloride with sodium dichloroacetate in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to form 4,4-Dichloro-2-butenoic acid.
Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-2-butenoic acid has many scientific research applications, including its use as a herbicide and in the synthesis of other organic compounds. It is also used in the study of biological systems, particularly in the investigation of the mechanism of action of certain enzymes and proteins. 4,4-Dichloro-2-butenoic acid has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of the nervous system.
Eigenschaften
CAS-Nummer |
16502-88-8 |
|---|---|
Produktname |
4,4-Dichloro-2-butenoic acid |
Molekularformel |
C4H4Cl2O2 |
Molekulargewicht |
154.98 g/mol |
IUPAC-Name |
(E)-4,4-dichlorobut-2-enoic acid |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+ |
InChI-Schlüssel |
XLGXDNRJBKTMBF-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C(Cl)Cl |
SMILES |
C(=CC(=O)O)C(Cl)Cl |
Kanonische SMILES |
C(=CC(=O)O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)




![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)

